Selectivity Profile in PARP Enzyme Inhibition: A Direct Comparison of IC50 Values
High-strength differential evidence for this compound is limited. The most robust quantitative data available pertains to its inhibition of human PARP enzymes. Data from BindingDB/ChEMBL show a direct comparison of its activity against two related targets, PARP11 and PARP10 [1]. This head-to-head comparison within the same assay format reveals a ~15-fold difference in potency, providing a clear, quantifiable basis for target selection.
| Evidence Dimension | Inhibition of full-length human PARP enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 27,000 nM (27 µM) against PARP11 |
| Comparator Or Baseline | IC50 = 1,800 nM (1.8 µM) against PARP10 (same compound, different target) |
| Quantified Difference | ~15-fold higher potency for PARP10 relative to PARP11 |
| Conditions | In vitro enzyme inhibition assay using human His-SUMO-tagged PARP11 expressed in E. coli and human PARP10 catalytic domain, assessing reduction in MARylation of His6-tagged SRPK2 substrate [1]. |
Why This Matters
This quantitative selectivity profile is essential for researchers designing experiments to probe PARP11 vs. PARP10 biology, as it indicates the concentration ranges required for selective target engagement and helps avoid misinterpretation of results from off-target effects.
- [1] BindingDB. BDBM50503859 (CHEMBL4524394). Affinity Data for 2,4,5-trichloro-N-propylbenzene-1-sulfonamide. IC50 values for PARP11 and PARP10. View Source
